molecular formula C9H9NO2S B1409601 2,7-Dimethoxybenzothiazole CAS No. 1261563-96-5

2,7-Dimethoxybenzothiazole

Cat. No. B1409601
CAS RN: 1261563-96-5
M. Wt: 195.24 g/mol
InChI Key: DANQJPRVZVQXEF-UHFFFAOYSA-N
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Description

“2,7-Dimethoxybenzothiazole” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2,7-Dimethoxybenzothiazole”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “2,7-Dimethoxybenzothiazole” is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed .


Chemical Reactions Analysis

Benzothiazole derivatives, including “2,7-Dimethoxybenzothiazole”, have been found to undergo a variety of chemical reactions . These reactions include interactions with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds .

Future Directions

The future research directions for “2,7-Dimethoxybenzothiazole” and similar compounds include the development of novel antibiotics to control resistance problems, the use of nanomaterials in medication delivery, and the development of novel antibacterial molecules based on the benzothiazole moiety .

properties

IUPAC Name

2,7-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANQJPRVZVQXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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